Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate
Description
Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS: 6931-54-0), also known as β-pinene oxide methyl ester, is a spirocyclic compound featuring a bicyclo[3.1.1]heptane (pinane) core fused to an epoxide (oxirane) ring, with a methyl ester group at the 3'-position. Its molecular formula is C₁₂H₁₈O₃, and it has a molecular weight of 210.27 g/mol . Key physical properties include:
- Appearance: Colorless to pale yellow liquid
- Boiling Point: 165–167°C
- Density: 0.923–0.939 g/cm³
- Refractive Index: 1.478
- Optical Rotation: +5° to +6° (c = 0.132, MeOH) .
The compound is synthesized via epoxidation of β-pinene followed by esterification. It serves as a chiral building block in asymmetric catalysis, particularly in the synthesis of tridentate ligands for diethylzinc additions to aldehydes .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-11(2)7-4-5-12(8(11)6-7)9(15-12)10(13)14-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
MPPPTJBIMVXMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C1C2)C(O3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Bicyclic Precursors
The foundational step in synthesizing Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate involves epoxidation of a suitable bicyclic alkene precursor, typically 6,6-dimethylbicyclo[3.1.1]hept-2-ene . This process is achieved using peracid oxidants such as m-chloroperbenzoic acid (m-CPBA) , which selectively converts the alkene into the corresponding epoxide under controlled conditions.
- Solvent: Dichloromethane (DCM)
- Temperature: Low temperatures (0°C to 5°C) to maximize selectivity
- Reagent: m-CPBA (1.1 equivalents)
- Time: 2–4 hours, monitored via TLC or NMR
This epoxidation is regio- and stereoselective, favoring attack on the less hindered face of the alkene, resulting in a stereochemically defined epoxide.
Esterification to Form the Carboxylate
Following epoxidation, the epoxide intermediate undergoes esterification to introduce the methyl ester group at the 3'-position. This step often involves Fischer esterification using methyl alcohol (methanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
- Solvent: Methanol
- Catalyst: Sulfuric acid (catalytic amount)
- Temperature: Reflux conditions (~65°C)
- Duration: 12–24 hours
- Purification: Distillation and chromatography to isolate the esterified product
The esterification step is crucial for enhancing the compound's stability and facilitating subsequent reactions.
Alternative Synthetic Approaches
Research indicates alternative routes involving oxidative transformations of β-pinene derivatives, which are common starting materials for bicyclic compounds. For example:
- Ozonolysis of β-pinene followed by reduction with dimethyl sulfide yields intermediates like nopinone , which can be further transformed into the target compound through cyclization and epoxidation steps.
- Ozone oxidation of β-pinene to form epoxides, followed by reduction and subsequent functionalization, as described in patent literature, offers a route suitable for large-scale synthesis, although it involves low-temperature, long-duration reactions and handling of ozone's toxicity.
Data Tables and Reaction Parameters
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Epoxidation | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene | m-CPBA (1.1 equiv.) | Dichloromethane | 0°C to 5°C | 2–4 hours | ~85% | Selective epoxidation, stereoselective |
| Esterification | Epoxide intermediate | Methyl alcohol + acid catalyst | Methanol | Reflux (~65°C) | 12–24 hours | ~78% | Acid catalyzed Fischer esterification |
Note: Actual yields depend on purity and reaction control.
Scientific Discoveries and Research Insights
Advances in Epoxidation Techniques
Recent research emphasizes the importance of stereoselective epoxidation for synthesizing chiral spiro compounds. Catalytic asymmetric epoxidation using chiral peracids or organocatalysts has been explored to improve stereochemical outcomes, which are critical for biological activity.
Use of Continuous Flow Reactors
Industrial-scale synthesis benefits from continuous flow technology , which enhances control over reaction parameters, improves safety (especially when handling ozone or peracids), and increases yield and purity. Studies demonstrate that flow reactors can optimize temperature control and reaction times, reducing by-products and waste.
Alternative Starting Materials
Research into using β-pinene derivatives as starting materials has led to novel pathways involving ozone oxidation and subsequent reduction steps, as documented in patent literature. These methods, while more complex, enable large-scale production and structural diversification.
Notes on Reaction Optimization and Challenges
- Selectivity: Achieving high stereoselectivity in epoxidation is vital for biological applications.
- Temperature Control: Low temperatures are essential during epoxidation to prevent over-oxidation or side reactions.
- Purification: Chromatography and distillation are necessary to isolate pure products, especially when scaling up.
- Safety: Handling of peracids, ozone, and reactive intermediates requires strict safety protocols.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The strained three-membered epoxide ring undergoes nucleophilic, acid-catalyzed, and base-catalyzed openings, forming diverse derivatives.
Nucleophilic Attack
Nucleophiles target the electrophilic oxirane oxygen, leading to regioselective ring opening. Key examples include:
Mechanistic Insight :
-
Steric Effects : The bicyclic framework directs nucleophiles to the less hindered exo-face of the epoxide .
-
Solvent Influence : Methanol acts as a hydrogen-bonding catalyst, stabilizing transition states and enhancing stereochemical control .
Acid-Catalyzed Reactions
Protonation of the epoxide oxygen increases electrophilicity, enabling carbocation-mediated rearrangements:
-
Hydride Shifts : Formation of carbocation intermediates leads to Wagner-Meerwein rearrangements, yielding terpene-like products .
-
Polymerization : Under acidic conditions, the compound copolymerizes with cyclic anhydrides (e.g., phthalic anhydride) to form polyesters, catalyzed by metal complexes .
Base-Catalyzed Reactions
In alkaline media, deprotonation of the ester group can occur, followed by epoxide ring opening:
-
Saponification : Hydrolysis of the me
Scientific Research Applications
Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related bicyclo[3.1.1]heptane derivatives:
Key Observations :
- Epoxide vs. Amide/Aldehyde : The target compound’s epoxide and ester groups enable ring-opening reactions for chiral synthesis, whereas amide derivatives (e.g., ) exhibit strong PGD₂ receptor binding due to hydrogen-bonding capabilities . Myrtenal’s aldehyde group is pivotal in fragrance applications but lacks synthetic versatility .
- Spiro vs. Non-Spiro Systems: Spirooxazolidines (e.g., Compound 15 ) incorporate nitrogen-based heterocycles, enhancing their utility in asymmetric catalysis compared to non-spiro analogs.
Biological Activity
Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that incorporates an epoxide group, which is often associated with various biological activities. The molecular formula is with a molecular weight of approximately 168.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.24 g/mol |
| CAS Number | 23516-38-3 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structures to this compound. For instance, derivatives of bicyclic compounds have shown activity against various bacteria and fungi. A study evaluating the antibacterial properties of bicyclic compounds indicated that they could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been investigated in several cancer cell lines. Research indicates that spiro compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that trigger apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest at the G0/G1 phase, preventing further division of cancer cells .
Case Study 1: Antibacterial Activity
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antibacterial properties .
Case Study 2: Anticancer Efficacy
A separate study focused on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed that treated cells exhibited characteristics of apoptosis .
Q & A
Basic: What synthetic methodologies are commonly employed for spirocyclic derivatives of bicyclo[3.1.1]heptane?
Spirocyclic compounds like this derivative are typically synthesized via regioselective ring-closure reactions. For example, oxirane (epoxide) formation can be achieved through oxidation of allylic alcohols or ketones. Key steps include:
- Cyclization : Use of peroxides or peracids (e.g., mCPBA) to form the oxirane ring .
- Stereocontrol : Chiral auxiliaries or enantioselective catalysts to manage stereochemistry, as seen in compounds with optical rotations like [α]20D = +36° (EtOH) .
- Purification : Column chromatography (silica gel, n-hexane/EtOAc gradients) for isolating intermediates .
Example : Compound 13 ( ) was synthesized in 88% yield using benzyl-protected intermediates and characterized via 1H/13C NMR.
Advanced: How can stereochemical conflicts in spirocyclic epoxides be resolved experimentally?
Stereochemical ambiguity often arises in bicyclic systems due to overlapping NMR signals. Strategies include:
- NOESY/ROESY NMR : To identify spatial proximity of protons (e.g., axial vs. equatorial substituents) .
- X-ray crystallography : Definitive assignment of absolute configuration, as applied to compounds like 17e and 17f ( ).
- Chiral chromatography : To separate enantiomers, supported by optical rotation data (e.g., [α]20D = +5° to +36°) .
Basic: What spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assigns chemical environments (e.g., methyl groups at δ 0.94–1.16 ppm, oxirane protons at δ 3.2–3.5 ppm) .
- HRMS : Confirms molecular weight (e.g., C24H31F6NO2 at m/z 478.2170 ).
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How does computational modeling aid in predicting reactivity of the oxirane moiety?
- DFT calculations : Predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at the less hindered oxirane carbon) .
- Molecular docking : Evaluates binding affinity in biological studies, such as prostaglandin D2 receptor antagonism ( ).
Basic: What physical properties are reported for structurally related compounds?
| Property | Example Values | Source |
|---|---|---|
| Melting Point | 116–178°C (varied by substituents) | |
| Optical Rotation ([α]20D) | +2° to +36° (EtOH) | |
| Boiling Point | 165–167°C (β-pinene oxide derivative) |
Advanced: What strategies mitigate conflicting NMR data in bicyclo[3.1.1]heptane derivatives?
- Variable-temperature NMR : Resolves dynamic effects (e.g., ring-flipping) .
- Isotopic labeling : Traces specific protons in crowded spectra.
- 2D-COSY/HMBC : Correlates protons and carbons, as used for compound 14d ( ).
Basic: How is purity assessed for such compounds?
- HPLC/GC-MS : Quantifies impurities (e.g., β-pinene oxide analyzed via GC-MS ).
- TLC (Rf values) : Monitors reaction progress (e.g., Rf = 0.3–0.7 in n-hexane/EtOAc) .
Advanced: How do substituents influence biological activity in spirocyclic systems?
- Electron-withdrawing groups : Enhance receptor binding (e.g., trifluoromethyl in 17e improved prostaglandin D2 antagonism) .
- Benzyl vs. alkyl chains : Modulate lipophilicity and membrane permeability .
Basic: What safety protocols apply to epoxide handling?
- PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Storage : Inert atmosphere (N2) to prevent polymerization .
Advanced: Can X-ray crystallography resolve stereochemical uncertainties in these systems?
Yes. For example, compound 852920-51-5 ( ) had its (1R,5S) configuration confirmed via single-crystal X-ray diffraction, resolving ambiguities in NOE data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
